3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C18H19N3O5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O5/c1-9-6-12(15-10(2)21-26-18(15)19-9)17(22)20-11-7-13(23-3)16(25-5)14(8-11)24-4/h6-8H,1-5H3,(H,20,22) |
InChI Key |
YHKQVIANXOFQEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Cyclization
A common approach involves the reaction of a pyridine derivative with a nitrile oxide. For example, 5-amino-2,4-dimethylpyridine-3-carboxylic acid can be treated with chloromethyl oxime in the presence of a base to form the isoxazole ring. The reaction proceeds via nucleophilic attack and dehydration, yielding the bicyclic core.
Key Conditions :
1,3-Dipolar Cycloaddition
An alternative method employs a 1,3-dipolar cycloaddition between a pyridine-bound alkyne and a nitrile oxide generated in situ from hydroxymoyl chloride. This method offers better regioselectivity for the 5,4-b fusion.
Optimized Parameters :
-
Catalyst : Triethylamine (1.2 equiv)
-
Solvent : Dichloromethane, room temperature
-
Reaction Time : 4 hours
The introduction of the N-(3,4,5-trimethoxyphenyl)carboxamide group at position 4 is achieved through coupling reactions.
Acid Chloride Route
The carboxylic acid intermediate (3,6-dimethyl[1,oxazolo[5,4-b]pyridine-4-carboxylic acid) is converted to its acid chloride using thionyl chloride, followed by reaction with 3,4,5-trimethoxyaniline.
Procedure :
Direct Coupling Using Activators
Modern methods employ coupling agents like HATU or EDCl to facilitate amide bond formation under milder conditions.
Comparative Data :
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 6 | 92 |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 12 | 88 |
| DCC | THF | 25 | 24 | 78 |
Source: Adapted from methodologies in patent WO2017112719A1
Methylation and Functionalization
The 3,6-dimethyl groups are introduced either during core synthesis or via post-cyclization alkylation.
Pre-Cyclization Methylation
Methyl groups are incorporated into the pyridine precursor prior to cyclization. For example, 2,4-dimethylpyridine-3,5-dicarboxylic acid is used to ensure regiospecific methyl placement.
Post-Cyclization Alkylation
In cases where direct methylation is challenging, Quaternization with methyl iodide in the presence of a strong base (e.g., LDA) can achieve selective methylation.
Conditions :
Purification and Characterization
Final purification is typically performed via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water.
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.45 (s, 2H, Ar-H), 6.90 (s, 1H, NH), 3.89 (s, 9H, OCH₃), 2.55 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).
-
HPLC Purity : >99% (C18 column, MeOH/H₂O = 70:30).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its structural similarity to known pharmacophores, it is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4,5-trimethoxyphenyl group is known to enhance binding affinity and specificity, potentially leading to the inhibition of key biological pathways. For example, it may inhibit enzymes involved in cell proliferation or signal transduction, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Properties of Selected Analogs
Research Findings and SAR Insights
- Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs). Its planar structure and methoxy electron-donating effects facilitate interactions with tubulin’s colchicine-binding site .
- Substituent Optimization : Fluorine or furyl additions (e.g., ) balance lipophilicity and solubility, critical for blood-brain barrier penetration or oral administration .
Biological Activity
3,6-Dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the oxazolo[5,4-b]pyridine class. This article explores its biological activity, particularly its potential as an anticancer agent and its mechanisms of action.
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.32 g/mol
- IUPAC Name : 3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Similar compounds in the oxazole family have shown inhibitory effects on kinases such as VEGFR-2 and Aurora A kinase, which are crucial in cancer cell proliferation and survival .
- Pro-apoptotic Activity : The compound may activate apoptotic pathways by modulating the expression of proteins involved in apoptosis (e.g., Bcl-2 family proteins) and promoting the activation of caspases .
- Cell Cycle Disruption : Studies indicate that compounds with similar structures can disturb the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cells .
Biological Activity Data
The following table summarizes the biological activity findings related to compounds structurally similar to this compound:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3g | HT29 | 58.44 | Inhibits cell proliferation via apoptosis |
| 3a | MCF7 | 10.25 | Induces apoptosis through caspase activation |
| 9 | HepG2 | 1.38 | Inhibits β-tubulin polymerization |
| Reference (Cisplatin) | HT29 | 47.17 | DNA cross-linking agent |
Case Studies
- Anticancer Efficacy : In a study evaluating various oxazolo derivatives against human cancer cell lines (A549, MCF7, LoVo), several showed significant cytotoxicity with IC50 values ranging from low micromolar to nanomolar concentrations. The most potent derivative exhibited an IC50 value of 1.38 μM against HepG2 cells and demonstrated a favorable selectivity index compared to standard chemotherapeutics like cisplatin .
- Mechanistic Insights : Research has indicated that these compounds can effectively inhibit angiogenesis and disrupt normal cell cycle progression in cancer cells. For instance, compound 9 was shown to significantly increase Annexin-V positive cells in flow cytometry assays, indicating enhanced apoptosis compared to untreated controls .
Q & A
Basic: How can researchers optimize the synthesis of this compound while minimizing byproduct formation?
Methodological Answer:
Optimization involves systematic variation of reaction parameters using Design of Experiments (DoE) principles. Key factors include:
- Temperature control : Evidence from related oxazole-carboxamide syntheses suggests maintaining 60–80°C for cyclization steps to balance reactivity and selectivity .
- Catalyst selection : Triethylamine or DIPEA (diisopropylethylamine) are effective for carboxamide coupling, as noted in analogous pyrimidine syntheses .
- Solvent polarity : Dimethylformamide (DMF) or dichloromethane (DCM) is optimal for intermediate solubilization, with polarity adjustments to suppress side reactions .
- Reaction monitoring : Use HPLC or TLC (with UV-active visualization) to track intermediate formation and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
